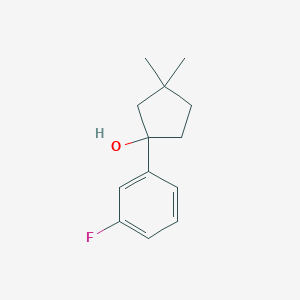

1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL

Description

1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-ol (CAS: 1506035-21-7) is a fluorinated cyclopentanol derivative with a molecular formula of C₁₃H₁₇FO and a molecular weight of 208.27 g/mol . Current applications remain unspecified in the literature, though fluorinated aromatic alcohols often serve as intermediates in drug discovery or fragrance chemistry.

Properties

Molecular Formula |

C13H17FO |

|---|---|

Molecular Weight |

208.27 g/mol |

IUPAC Name |

1-(3-fluorophenyl)-3,3-dimethylcyclopentan-1-ol |

InChI |

InChI=1S/C13H17FO/c1-12(2)6-7-13(15,9-12)10-4-3-5-11(14)8-10/h3-5,8,15H,6-7,9H2,1-2H3 |

InChI Key |

NRFAKLSCYWNWHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1)(C2=CC(=CC=C2)F)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 3-fluorophenyl and cyclopentanone derivatives.

Grignard Reaction: A Grignard reagent, such as 3-fluorophenylmagnesium bromide, is prepared and reacted with cyclopentanone to form the corresponding alcohol.

Reaction Conditions: The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of 1-(3-Fluorophenyl)-3,3-dimethylcyclopentanone.

Reduction: Formation of 1-(3-Fluorophenyl)-3,3-dimethylcyclopentane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific biological context but may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

a. 3-Methyl-2-cyclopenten-1-ol

This cyclopentenol derivative, synthesized via aluminum hydride (AlH₃) reduction of 3-methyl-2-cyclopenten-1-one, shares a hydroxylated cyclic backbone with the target compound but lacks fluorinated aromatic substituents. Its boiling point and physical properties are well-documented (Table 1), offering a benchmark for comparing hydrophobicity and stability .

b. 1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide

A patent-described compound (EP 4,374,877 A2) shares the 3-fluorophenyl motif but incorporates a pyridazine-carboxamide scaffold.

c. 3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol

A fragrance-related alcohol with branched alkyl and cyclopentenyl groups. While distinct in aromatic substitution, its safety assessment by RIFM highlights methodologies applicable to evaluating the toxicological profile of 1-(3-fluorophenyl)-3,3-dimethylcyclopentan-1-ol .

Physicochemical Properties

Limited data exist for 1-(3-fluorophenyl)-3,3-dimethylcyclopentan-1-ol, but comparisons with analogous alcohols reveal trends (Table 1):

Table 1: Comparative Physicochemical Properties

The absence of boiling point data for the target compound underscores a research gap. However, the fluorophenyl group likely increases molecular polarity compared to non-fluorinated analogues, impacting solubility and bioavailability.

Biological Activity

1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL, with the CAS number 1506035-21-7, is a fluorinated compound that has garnered interest in medicinal chemistry and pharmacology. Its unique structural characteristics, including a cyclopentanol framework and a fluorophenyl group, suggest potential biological activities that merit detailed investigation.

The compound’s molecular formula is , and it has a molecular weight of 208.27 g/mol. The presence of the fluorine atom may influence its lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇FO |

| Molecular Weight | 208.27 g/mol |

| CAS Number | 1506035-21-7 |

Biological Activity

Research into the biological activity of 1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL indicates several potential pharmacological effects:

1. Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity. For instance, fluorinated cyclopentanol derivatives have shown efficacy against various bacterial strains, potentially due to their ability to disrupt microbial membranes.

2. Anti-inflammatory Effects

Fluorinated compounds are often explored for their anti-inflammatory properties. The presence of the cyclopentanol moiety may enhance interactions with biological targets involved in inflammatory pathways. A study on related compounds reported significant inhibition of pro-inflammatory cytokines in vitro.

3. CNS Activity

Given the lipophilic nature of the compound, it is hypothesized that it may penetrate the blood-brain barrier, suggesting potential central nervous system (CNS) effects. Compounds with similar structures have been evaluated for neuroprotective properties in models of neurodegeneration.

Case Studies

- Antimicrobial Activity : A study evaluating various cyclopentanol derivatives found that those with fluorine substitutions exhibited increased activity against Staphylococcus aureus and Escherichia coli compared to their non-fluorinated counterparts.

- Inflammation Model : In a murine model of acute inflammation, administration of related cyclopentanol derivatives led to reduced paw edema and lower levels of inflammatory markers such as TNF-alpha and IL-6.

- Neuroprotection : Research into structurally related compounds indicated neuroprotective effects in models of oxidative stress, suggesting that 1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL may also provide similar benefits.

The exact mechanism by which 1-(3-Fluorophenyl)-3,3-dimethylcyclopentan-1-OL exerts its biological effects is still under investigation. However, possible mechanisms include:

- Membrane Disruption : The hydrophobic nature of the compound may allow it to integrate into lipid membranes, disrupting their integrity and leading to cell death in microbes.

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : Potential interactions with neurotransmitter receptors could explain CNS-related activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.